Cas no 1142192-15-1 (4-Amino-5-methoxynicotinonitrile)

4-アミノ-5-メトキシニコチノニトリルは、ピリジン骨格にアミノ基とメトキシ基が選択的に導入された高純度の有機中間体です。分子式C7H7N3Oで表される本化合物は、医薬品や農薬の合成において重要なビルディングブロックとして機能します。特に、ニトリル基の反応性を活かした多段階合成が可能であり、複雑なヘテロ環化合物の構築に優れた選択性を発揮します。高い結晶性と安定性を有し、有機溶媒への溶解性が良好なため、実験室規模から工業的生産まで幅広く適用可能です。

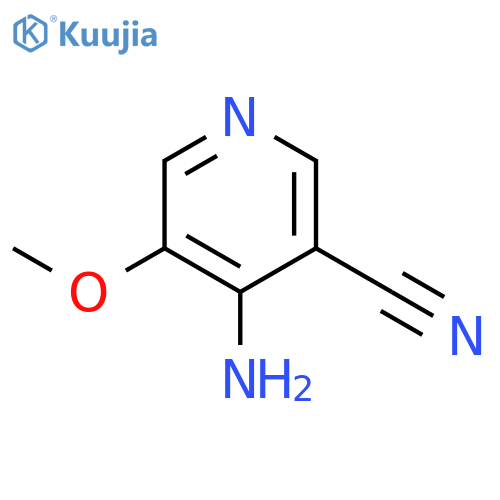

1142192-15-1 structure

商品名:4-Amino-5-methoxynicotinonitrile

CAS番号:1142192-15-1

MF:C7H7N3O

メガワット:149.149980783463

MDL:MFCD12026748

CID:1073110

PubChem ID:329771658

4-Amino-5-methoxynicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Amino-5-methoxynicotinonitrile

- A-6044

- AKOS006315563

- A929175

- DB-349126

- 4-Amino-5-methoxynicotinonitrile;A-6044

- MFCD12026748

- CS-0133657

- DTXSID00673930

- 1142192-15-1

- AMY17537

- F81832

- 4-Amino-5-methoxynicotinonitrile, AldrichCPR

- 4-amino-5-methoxypyridine-3-carbonitrile

-

- MDL: MFCD12026748

- インチ: InChI=1S/C7H7N3O/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,1H3,(H2,9,10)

- InChIKey: MPQVJUVEJGVQPN-UHFFFAOYSA-N

- ほほえんだ: COC1=CNC=C(C#N)C1=N

計算された属性

- せいみつぶんしりょう: 149.05900

- どういたいしつりょう: 149.058911855g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 71.9Ų

じっけんとくせい

- PSA: 71.93000

- LogP: 1.12528

4-Amino-5-methoxynicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB263193-1 g |

4-Amino-5-methoxynicotinonitrile |

1142192-15-1 | 1g |

€891.00 | 2023-04-27 | ||

| TRC | A613195-50mg |

4-Amino-5-methoxynicotinonitrile |

1142192-15-1 | 50mg |

$ 236.00 | 2023-04-19 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A166096-1g |

4-Amino-5-methoxynicotinonitrile |

1142192-15-1 | 97% | 1g |

¥6872.90 | 2023-09-04 | |

| Alichem | A029015832-250mg |

4-Amino-5-methoxynicotinonitrile |

1142192-15-1 | 95% | 250mg |

$1048.60 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A166096-50mg |

4-Amino-5-methoxynicotinonitrile |

1142192-15-1 | 97% | 50mg |

¥617.90 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1104244-1g |

4-amino-5-methoxynicotinonitrile |

1142192-15-1 | 95% | 1g |

$650 | 2025-02-20 | |

| 1PlusChem | 1P0091CS-1g |

4-Amino-5-methoxynicotinonitrile |

1142192-15-1 | 97% | 1g |

$720.00 | 2025-02-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A166096-250mg |

4-Amino-5-methoxynicotinonitrile |

1142192-15-1 | 97% | 250mg |

¥2461.90 | 2023-09-04 | |

| Chemenu | CM317076-1g |

4-Amino-5-methoxynicotinonitrile |

1142192-15-1 | 95% | 1g |

$853 | 2021-08-18 | |

| eNovation Chemicals LLC | Y1104244-1g |

4-amino-5-methoxynicotinonitrile |

1142192-15-1 | 95% | 1g |

$1000 | 2024-07-23 |

4-Amino-5-methoxynicotinonitrile 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Ping Tong Food Funct., 2020,11, 628-639

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

1142192-15-1 (4-Amino-5-methoxynicotinonitrile) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 249916-07-2(Borreriagenin)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1142192-15-1)4-Amino-5-methoxynicotinonitrile

清らかである:99%

はかる:5g

価格 ($):1892.0